Lipophilicity Differentiation: Bromine-Driven logP Increase of 1.24 Units Relative to De-Brominated Analog
The presence of the 6-bromo substituent on the pyrazine ring of 3-(5-Amino-6-bromopyrazin-2-yl)phenol increases its computed logP by approximately 1.24 units compared to the de-brominated analog 2-(5-aminopyrazin-2-yl)phenol. This difference is substantial in medicinal chemistry terms, as each logP unit roughly corresponds to a 10-fold change in membrane permeability and a measurable shift in off-target binding promiscuity [1]. The brominated compound's logP of 1.94 falls within the optimal range for CNS drug-likeness (logP 1–3), whereas the de-brominated analog's logP of 0.7 approaches the lower boundary typically associated with poor passive membrane penetration [2].
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.94 (XLogP3 method) |
| Comparator Or Baseline | 2-(5-Aminopyrazin-2-yl)phenol (CAS 573988-47-3, de-brominated analog): logP = 0.7 |
| Quantified Difference | Δ logP = +1.24 (approximately 17-fold increase in calculated lipophilicity) |
| Conditions | Computed logP values sourced from ZINC database (target compound) and PubChem (comparator); both using XLogP3 algorithm |
Why This Matters
A logP difference of >1 unit has been correlated with significant changes in membrane permeability, metabolic stability, and off-target pharmacology, meaning the de-brominated analog is not a valid surrogate for assays requiring the brominated scaffold's lipophilicity profile.
- [1] ZINC Database. ZINC64526975 – 3-(5-Amino-6-bromopyrazin-2-yl)phenol: logP 1.94. https://zinc.docking.org/substances/ZINC000064526975/ View Source
- [2] PubChem. 2-(5-Aminopyrazin-2-yl)phenol, CID 135774058: XLogP3-AA = 0.7. https://pubchem.ncbi.nlm.nih.gov/compound/135774058 View Source
